![molecular formula C17H16ClN3O2 B1645204 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 3380-77-6](/img/structure/B1645204.png)

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Übersicht

Beschreibung

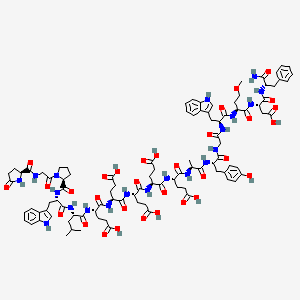

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a complex organic compound. It is a member of pyrroles . It has a structure that includes a tetrahydroisoquinoline moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives in one pot, by condensation of tryptamin with cycloalkanones .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate . Another study discussed the precipitation of the product by adding equal portions of aqueous HCl and diethyl ether .Wissenschaftliche Forschungsanwendungen

Chemical Confirmation and Structural Analysis

The compound 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is related to mutagenic compounds that involve the interaction between non-mutagenic substances like norharman and aniline, leading to the formation of mutagenic aminophenyl derivatives. Specifically, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a closely related compound, has been synthesized to further understand the mutagenic potential and structural characteristics of these compounds. This synthesis pathway involves several steps, starting from ethyl indole-2-aldehyde, progressing through N-(4-nitro)phenylation, elongation of the aldehyde substituent, and concluding with the construction of the pyridine nucleus to ensure the correct nitrogen substitution. This detailed chemical pathway helps in understanding the complex reactions and structural confirmations involved in the synthesis of such compounds (Murakami et al., 2010).

Heterocyclic Chemistry and Intramolecular Reactions

Another aspect of scientific research involving 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride relates to its role in heterocyclic chemistry, particularly in the formation of pyrrolo[3,2-b]indoles. The reduction of nitro-derivatives leads to these compounds through a nucleophilic attack by the 2-aminophenyl group on the pyrrole ring, showcasing an interesting example of intramolecular nucleophilic substitution within the pyrrole series. This reaction pathway highlights the compound's utility in synthesizing complex heterocyclic structures and exploring the reactivity of indole derivatives (Aiello et al., 1981).

Synthesis and Biological Evaluation

Further research into 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride and related compounds involves their synthesis for biological evaluation. For instance, indole-based compounds have been designed and synthesized as inhibitors for specific enzymes like cytosolic phospholipase A2α, showcasing the potential therapeutic applications of these compounds. The structure-activity relationships derived from these studies provide insights into the essential components required for inhibitory activity, guiding future drug design and development efforts (Tomoo et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as thiazoles and indole derivatives have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, Dantrolene, a hydantoin derivative, depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration .

Biochemical Pathways

Similar compounds such as 2-chloro-4-nitrophenol (2c4np) are known to be degraded via the 1,2,4-benzenetriol (bt) pathway in certain bacteria . In this pathway, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. For instance, the reduction of 4-nitrophenol, a model reaction to assess the activity of nanostructured materials, is affected by various parameters .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17;/h1-8,16,18-19H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQVDVZEUNEJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

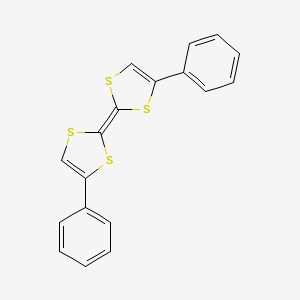

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

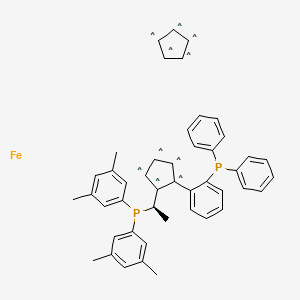

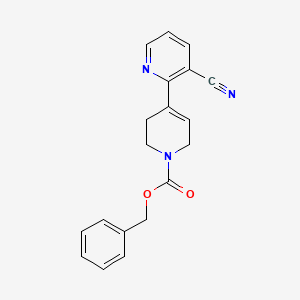

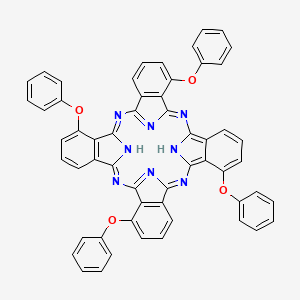

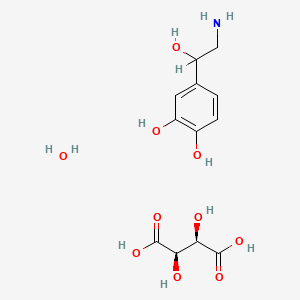

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)